2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide, also known by its IUPAC name (S)-2-amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide, is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology. The unique structural features of this compound include a cyclopropyl group, a piperidine ring, and an amino group, which contribute to its potential biological activities and applications in drug development.
This compound is synthesized from readily available starting materials through various chemical methods. Its synthesis and characterization have been documented in several scientific publications and databases, highlighting its relevance in research.
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide belongs to the class of amides and is categorized as an organic nitrogen compound due to its amino group. It is also classified under piperidine derivatives because of its structural components.
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide typically involves multiple steps:
The synthetic routes may vary based on the desired stereochemistry and yield. Each step requires careful optimization of reaction conditions including temperature, solvent choice, and reaction time to achieve high purity and yield of the final product.
The molecular formula for 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide is C14H27N3O. The structure features:
Property | Value |
---|---|
Molecular Formula | C14H27N3O |
Molecular Weight | 253.38 g/mol |
IUPAC Name | 2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide |
InChI | InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)12-5-4-8-16(3)9-12/h10-13H,4-9,15H2,1-3H3 |
InChI Key | HSYLAXVJVBRMEE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C)N |
The compound can undergo various chemical reactions typical for amides and nitrogen-containing compounds, including:
The reactivity of this compound depends on the functional groups present, particularly the amino and carbonyl groups, which can engage in nucleophilic attacks or electrophilic substitutions under appropriate conditions.
The mechanism of action for 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide involves its interaction with specific biological targets such as enzymes or receptors. It may function as an inhibitor or modulator within biochemical pathways:
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Solubility | Varies with solvents; generally soluble in polar solvents due to the amino group |
The applications of 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide are diverse:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3